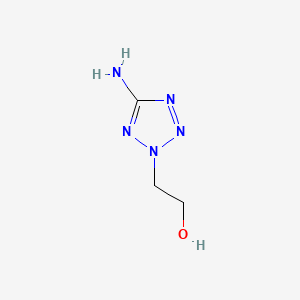

2-(5-Amino-2h-tetrazol-2-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141008. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminotetrazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2H2,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGNHFNIGXBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1N=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301087 | |

| Record name | 2-(5-amino-2h-tetrazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15284-30-7 | |

| Record name | 5-Amino-2H-tetrazole-2-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15284-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2H-tetrazole-2-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015284307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole-2-ethanol, 5-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-amino-2h-tetrazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-AMINO-TETRAZOL-2-YL)-ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2H-tetrazole-2-ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7942ACC8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

An In-depth Technical Guide to the Synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, one-pot synthesis in the current literature, this document details a rational, multi-step approach. The proposed synthesis involves the protection of the amino group of 5-aminotetrazole, followed by N-alkylation of the tetrazole ring, and subsequent deprotection to yield the target compound.

This guide provides detailed, albeit model, experimental protocols for each key step, based on analogous reactions reported in the scientific literature. It is important to note that optimization of these procedures will be necessary to achieve desired yields and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence, as illustrated below. This pathway is designed to control the regioselectivity of the alkylation and protect the reactive amino group during the synthesis.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methods for similar transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of N-Trityl-5-aminotetrazole (Protection)

The protection of the primary amino group of 5-aminotetrazole is crucial to prevent side reactions during the subsequent alkylation step. The trityl group is a suitable protecting group due to its bulkiness and lability under acidic conditions.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-aminotetrazole (1.0 eq.) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.0-1.2 eq.) portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-Trityl-5-aminotetrazole.

| Parameter | Value/Condition | Notes |

| Starting Material | 5-Aminotetrazole | 1.0 equivalent |

| Reagent | Trityl Chloride | 1.0 - 1.2 equivalents |

| Base | Pyridine, Triethylamine, or DIEA | Anhydrous conditions recommended |

| Solvent | Dichloromethane or Pyridine | Anhydrous conditions recommended |

| Temperature | Room Temperature to 50 °C | Monitor reaction progress |

| Reaction Time | 12 - 24 hours | Monitor by TLC |

| Purification | Column Chromatography/Recrystallization | Silica gel, various solvent systems |

Step 2: Synthesis of 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol (N-Alkylation)

This is a critical step where the regioselectivity of the alkylation of the tetrazole ring is determined. Alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The choice of alkylating agent and reaction conditions can influence the N1/N2 ratio. The use of a polar aprotic solvent is generally favored for N2-alkylation.

Methodology A: Using 2-Bromoethanol

-

Reaction Setup: To a solution of N-Trityl-5-aminotetrazole (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 eq.).

-

Addition of Alkylating Agent: Add 2-bromoethanol (1.1-1.5 eq.) to the suspension and heat the reaction mixture to 60-80 °C.

-

Reaction Monitoring: Monitor the reaction by TLC. The formation of two spots corresponding to the N1 and N2 isomers is possible.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove any remaining DMF and salts.

-

Purification and Isomer Separation: The organic layer is dried and concentrated. The resulting crude product, likely a mixture of N1 and N2 isomers, will require careful separation by column chromatography on silica gel.

Methodology B: Using Ethylene Oxide

-

Reaction Setup: Dissolve N-Trityl-5-aminotetrazole (1.0 eq.) in a suitable solvent like THF or dioxane in a pressure-rated vessel.

-

Addition of Base and Ethylene Oxide: Add a catalytic amount of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Cool the mixture in an ice bath and carefully introduce a measured amount of liquid ethylene oxide.

-

Reaction Conditions: Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating. Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Work-up and Purification: After the reaction is complete, carefully vent the vessel. Quench the reaction with a proton source (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography to separate the isomers.

| Parameter | Method A: 2-Bromoethanol | Method B: Ethylene Oxide |

| Starting Material | N-Trityl-5-aminotetrazole | N-Trityl-5-aminotetrazole |

| Reagent | 2-Bromoethanol | Ethylene Oxide |

| Base | K₂CO₃, Cs₂CO₃ | NaH, t-BuOK (catalytic) |

| Solvent | DMF, Acetonitrile | THF, Dioxane |

| Temperature | 60 - 80 °C | Room Temperature to gentle heating |

| Reaction Time | 6 - 12 hours | Monitor by TLC/GC-MS |

| Purification | Column Chromatography | Column Chromatography |

Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the trityl protecting group under acidic conditions to yield the target compound.

Methodology:

-

Reaction Setup: Dissolve the purified 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol in a suitable solvent. A common method involves using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or neat formic acid.

-

Deprotection Reaction: Stir the solution at room temperature. The deprotection is typically rapid.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Remove the acid and solvent under reduced pressure. The resulting triphenylmethanol byproduct is often sparingly soluble in aqueous media.

-

Purification: The crude product can be purified by recrystallization, precipitation, or by washing with a solvent in which the triphenylmethanol is soluble but the desired product is not (e.g., diethyl ether). Alternatively, a mild basic workup can be employed to neutralize the acid, followed by extraction and purification.

| Parameter | Value/Condition | Notes |

| Starting Material | 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol | Purified N2-isomer |

| Reagent | Trifluoroacetic Acid (TFA), Formic Acid | Use in excess or as a co-solvent |

| Solvent | Dichloromethane (DCM) | Or neat acid |

| Temperature | Room Temperature | Typically fast reaction |

| Reaction Time | 30 minutes - 2 hours | Monitor by TLC |

| Purification | Recrystallization/Precipitation/Washing | Removal of triphenylmethanol is key |

Data Presentation

Table 1: Reaction Yields

| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | N-Trityl-5-aminotetrazole | |||

| 2 | 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol | |||

| 3 | This compound |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| N-Trityl-5-aminotetrazole | C₂₀H₁₇N₅ | 327.38 | ||||

| 2-(5-(Tritylamino)-2H-tetrazol-2-yl)ethanol | C₂₂H₂₁N₅O | 371.43 | ||||

| This compound | C₃H₇N₅O | 129.12 |

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Disclaimer: The provided synthetic route and experimental protocols are proposed based on chemical principles and analogous reactions from the literature. These procedures have not been experimentally validated for the specific synthesis of this compound and will require optimization. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 2-(5-Amino-2h-tetrazol-2-yl)ethanol. Due to the limited availability of experimental data in publicly accessible literature, this document consolidates information from various chemical databases and computational predictions. It is important to note that key experimental values for properties such as melting point, pKa, and aqueous solubility are not currently available. This guide aims to serve as a foundational resource, highlighting the existing data and identifying areas where further experimental characterization is required.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a 5-aminotetrazole ring substituted at the N-2 position with an ethanol group. The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(5-amino-2H-tetrazol-2-yl)ethan-1-ol |

| CAS Number | 15284-30-7 |

| Molecular Formula | C₃H₇N₅O[1] |

| SMILES | OCCOn1cn(N)nn1 |

| InChI | InChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2,4H2,(H,5,6,7) |

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is critical to recognize that much of this data is calculated and has not been experimentally verified.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 129.12 g/mol | PubChem[2], Chemsrc |

| Appearance | Off-white crystalline powder (for a related isomer) | Chem-Impex (for 2-(2H-Tetrazol-5-yl)ethanol)[3] |

| Melting Point | Not Available | Chemsrc |

| Boiling Point | 391.3°C at 760 mmHg (Predicted) | Chemsrc |

| Flash Point | 190.5°C (Predicted) | Chemsrc |

| Density | 1.81 g/cm³ (Predicted) | Chemsrc |

| logP (XLogP3-AA) | -2.3 (Calculated) | PubChem[2] |

| pKa | Not Available | |

| Solubility | Not Available | |

| Vapor Pressure | 7.95E-07 mmHg at 25°C (Predicted) | Chemsrc |

| Refractive Index | 1.775 (Predicted) | Chemsrc |

| Polar Surface Area | 89.85 Ų (Calculated) | Chemsrc |

| Hydrogen Bond Donors | 3 (Calculated) | PubChem[2] |

| Hydrogen Bond Acceptors | 4 (Calculated) | PubChem[2] |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for N-alkylation of tetrazoles are well-established.

A plausible synthetic approach, based on related literature for similar compounds, is outlined below as a logical workflow. This is a theoretical pathway and would require experimental optimization.

Logical Synthesis Workflow

Caption: A potential synthetic workflow for this compound.

Note: This proposed synthesis would likely yield a mixture of N1 and N2 substituted isomers, requiring careful separation and characterization. The choice of base and solvent would be critical in influencing the regioselectivity of the alkylation.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or associated signaling pathways for this compound. While many complex tetrazole derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial and antihypertensive activities, these findings cannot be directly extrapolated to this specific, simpler molecule.[4][5]

The structural similarity of the aminotetrazole group to other biologically active motifs suggests potential for further investigation.

Conclusion and Future Directions

This compound is a small molecule with limited publicly available physicochemical and biological data. The provided information, largely based on computational predictions, offers a starting point for researchers. There is a clear need for experimental validation of its fundamental properties, including melting point, pKa, and solubility in various solvents. Furthermore, the development and publication of a robust synthetic protocol would be highly beneficial to the scientific community. Future research could also explore the potential biological activities of this compound, given the prevalence of the tetrazole moiety in medicinal chemistry.

References

An In-depth Technical Guide to 2-(5-Amino-2H-tetrazol-2-yl)ethanol (CAS: 15284-30-7)

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a probable synthetic route based on established methodologies for analogous compounds, and explores its potential applications as a pharmaceutical intermediate.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 15284-30-7 | |

| Molecular Formula | C₃H₇N₅O | [1] |

| Molecular Weight | 129.12 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar organic solvents like ethanol and DMSO (predicted) | [2] |

| InChI | InChI=1S/C3H7N5O/c4-3-5-7-8(6-3)1-2-9/h9H,1-2H2,(H2,4,6) | [1] |

| InChIKey | JIVGNHFNIGXBNV-UHFFFAOYSA-N | [1] |

| SMILES | OCCN1N=NC(=N)N1 | [1] |

Synthesis and Mechanism

A detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a plausible and commonly employed method for the N-alkylation of tetrazoles involves the reaction of the parent tetrazole with a suitable alkylating agent. In this case, the synthesis would likely proceed via the alkylation of 5-aminotetrazole with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, or with ethylene oxide. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the tetrazole ring, facilitating nucleophilic attack. It is important to note that the alkylation of 5-aminotetrazole can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is often dependent on the reaction conditions, including the solvent, base, and alkylating agent used.

Proposed Experimental Protocol: Alkylation of 5-Aminotetrazole with 2-Chloroethanol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds and should be optimized for specific laboratory conditions.

Materials:

-

5-Aminotetrazole

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-aminotetrazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the tetrazolate anion.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the desired this compound.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Analytical Characterization

While specific, experimentally-derived spectral data for this compound is scarce in the public domain, characterization of the synthesized compound would typically involve the following analytical techniques. The expected data is inferred from the analysis of structurally similar compounds.[3][4]

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the ethyl group (likely two triplets) and the amine protons. The chemical shifts would be influenced by the solvent used. |

| ¹³C NMR | Resonances for the two carbon atoms of the ethyl group and the carbon atom of the tetrazole ring. |

| FTIR | Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the alcohol, C-H stretching of the alkyl chain, and vibrations of the tetrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (129.12 g/mol ). |

Applications in Drug Discovery and Development

Tetrazole-containing compounds are of significant interest in medicinal chemistry. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[3] this compound, with its primary alcohol and amino functionalities, serves as a versatile building block for the synthesis of more complex molecules.

One of the most prominent applications of tetrazole derivatives is in the development of angiotensin II receptor antagonists (sartans), a class of drugs used to treat hypertension.[3] The tetrazole moiety in these drugs mimics the carboxylate group of the natural ligand, angiotensin II, allowing for strong binding to the AT₁ receptor.

Potential Signaling Pathway Involvement:

As a precursor to angiotensin II receptor antagonists, molecules derived from this compound would be designed to interfere with the Renin-Angiotensin-Aldosterone System (RAAS) .

Caption: Inhibition of the RAAS pathway by sartan drugs.

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of water.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to follow all institutional safety protocols.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmacologically active compounds, particularly in the area of cardiovascular disease. While detailed experimental data for this specific molecule is limited, this guide provides a framework for its synthesis, characterization, and potential application based on the established chemistry of tetrazole derivatives. Further research into the direct synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its utility in drug discovery.

References

molecular structure of 2-(5-Amino-2h-tetrazol-2-yl)ethanol

An In-depth Technical Guide on the Molecular Structure of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

Disclaimer: Publicly available, in-depth experimental data for this compound is limited. This guide consolidates available information and provides inferred data based on the chemical properties of related compounds.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure consists of a five-membered tetrazole ring, which is substituted at the C5 position with an amino group (-NH₂) and at the N2 position with a 2-hydroxyethyl group (-CH₂CH₂OH).

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇N₅O | [1] |

| Molecular Weight | 129.12 g/mol | [1] |

| CAS Number | 15284-30-7 | [2] |

| SMILES | C(CO)n1nc(N)nn1 | [1] |

| InChI Key | JIVGNHFNIGXBNV-UHFFFAOYSA-N | [1] |

| Flash Point | 190.5 °C | [2] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram.

Caption: 2D molecular structure of this compound.

Experimental Protocols

Synthesis

Hypothetical Synthesis Workflow:

Caption: A plausible, though hypothetical, workflow for the synthesis of this compound.

Note: The alkylation of 5-aminotetrazole can lead to a mixture of N1 and N2 substituted isomers, which would necessitate separation, typically by chromatographic methods.

Crystallography

While crystallographic data for the title compound is not available, a study on the closely related compound, 2-(5-Amino-2H-tetrazol-2-yl)acetic acid , provides insight into the solid-state structure of the 2-substituted 5-aminotetrazole moiety.

For 2-(5-Amino-2H-tetrazol-2-yl)acetic acid, the crystals were obtained by the slow evaporation of an ethanol/water (2:1 v/v) solution at room temperature.[3] The crystal structure was determined using single-crystal X-ray diffraction.[3]

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain.

Biological Activity and Signaling Pathways

There are no specific studies detailing the biological activity or the mechanism of action for this compound. The tetrazole ring is a known pharmacophore and is present in a number of pharmaceuticals. Derivatives of 2,5-disubstituted tetrazoles have been investigated for various biological activities, including antibacterial and anti-tuberculosis properties.[4] However, without experimental data for the title compound, any discussion of its biological role or associated signaling pathways would be speculative. No signaling pathways involving this specific molecule have been described in the literature.

References

An In-depth Technical Guide to 2-(5-Amino-2H-tetrazol-2-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a disubstituted tetrazole with the IUPAC name 2-(5-Amino-2H-1,2,3,4-tetrazol-2-yl)ethan-1-ol.[1] Its chemical structure consists of a tetrazole ring substituted at the 2-position with an ethanol group and at the 5-position with an amino group.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Systematic Name | 2-(5-Amino-2H-1,2,3,4-tetrazol-2-yl)ethan-1-ol[1] |

| CAS Number | 15284-30-7 |

| Molecular Formula | C₃H₇N₅O[1] |

| SMILES | C(CO)n1nc(N)nn1[1] |

| InChIKey | JIVGNHFNIGXBNV-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 129.12 g/mol | [1] |

| Flash Point | 190.5 °C | [2] |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Polar Surface Area | 98.8 Ų | PubChem |

| LogP (Computed) | -1.2 | PubChem |

Synthesis

A plausible synthetic route could involve the reaction of 2-hydroxyacetonitrile with a protected aminating agent, followed by cyclization with sodium azide. Alternatively, a pre-formed 5-aminotetrazole could be alkylated with a suitable ethanol synthon.

Below is a generalized workflow for the synthesis of 2,5-disubstituted tetrazoles, which could be adapted for the target molecule.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. Characterization of this compound would require de novo spectroscopic analysis.

Biological Activity and Potential Applications

While there is a lack of specific biological data for this compound, the tetrazole moiety is a well-established pharmacophore in medicinal chemistry. Various derivatives of 2,5-disubstituted tetrazoles have been reported to exhibit a range of biological activities.

The amino and hydroxyl groups on this compound offer potential sites for further chemical modification to develop novel therapeutic agents. The tetrazole ring is often used as a bioisostere for a carboxylic acid group, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and mechanism of action for this compound have not been elucidated. However, based on the activities of structurally related compounds, it could potentially interact with various biological targets. For instance, some biphenyl tetrazole derivatives are known to act as angiotensin II receptor antagonists, thereby blocking the renin-angiotensin system and exerting an antihypertensive effect.[3] Further research is required to determine the specific molecular targets and pharmacological effects of this compound.

Safety and Handling

This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological activity are limited, the known pharmacological importance of the 2,5-disubstituted tetrazole scaffold suggests that this molecule and its derivatives could be valuable starting points for the development of new therapeutic agents. Further research is warranted to fully characterize its chemical and biological properties.

References

starting materials for 2-(5-Amino-2h-tetrazol-2-yl)ethanol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves the direct alkylation of 5-aminotetrazole with an appropriate three-membered ring epoxide, offering a straightforward and efficient pathway to the target molecule. This document provides a comprehensive overview of the starting materials, a detailed experimental protocol, and a summary of the key reaction parameters.

Core Synthesis Pathway

The most direct and atom-economical approach to synthesizing this compound is the nucleophilic ring-opening of an epoxide by 5-aminotetrazole. This reaction leverages the nucleophilicity of the tetrazole ring nitrogens to attack one of the electrophilic carbons of the epoxide, leading to the formation of a hydroxyethyl-substituted aminotetrazole.

A key consideration in the alkylation of 5-aminotetrazole is regioselectivity. The tetrazole ring possesses two potential sites for alkylation, the N-1 and N-2 positions, which can lead to the formation of two isomeric products. The reaction conditions can influence the ratio of these isomers. However, for the synthesis of the analogous compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, a straightforward reaction between 5-aminotetrazole and iso-butylene oxide has been reported to yield the N-2 substituted product.[1] This suggests that a similar approach using ethylene oxide is a highly viable route to the desired this compound.

Caption: General reaction scheme for the synthesis of this compound.

Starting Materials

The necessary starting materials for the primary synthetic route are readily available from commercial suppliers.

| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| 5-Aminotetrazole | CH₃N₅ | 85.07 | White to off-white crystalline solid. |

| Ethylene Oxide | C₂H₄O | 44.05 | Colorless gas at room temperature, typically handled as a solution or liquefied gas. |

Experimental Protocol

The following protocol is based on the reported synthesis of a structurally similar compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, and is adapted for the synthesis of this compound.[1]

Reaction: 5-Aminotetrazole + Ethylene Oxide → this compound

Procedure:

-

Reaction Setup: In a sealed reaction vessel suitable for heating, place 5-aminotetrazole.

-

Reagent Addition: Introduce a molar excess of ethylene oxide into the reaction vessel. The ethylene oxide can be added as a pre-cooled liquid or bubbled as a gas through the solid 5-aminotetrazole. Caution: Ethylene oxide is a toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Conditions: Heat the sealed reaction mixture to approximately 60°C (333 K).[1] The reaction is performed without a solvent.

-

Reaction Time: Maintain the reaction at temperature with stirring if possible. The reaction time will need to be determined empirically, but based on the analogous synthesis, it is expected to proceed to completion within several hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product is expected to crystallize upon cooling.[1] The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data and Characterization

| Parameter | Expected Value/Method |

| Yield | Moderate to high (based on analogous reactions) |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected signals for the aminotetrazole proton, and the two methylene groups of the hydroxyethyl chain. |

| ¹³C NMR | Expected signals for the tetrazole carbon and the two carbons of the hydroxyethyl chain. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H (amine), O-H (alcohol), C-H, and tetrazole ring vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (129.13 g/mol ). |

Conclusion

The synthesis of this compound can be effectively achieved through the direct reaction of 5-aminotetrazole with ethylene oxide. This method is advantageous due to its simplicity and the ready availability of the starting materials. Further optimization of reaction conditions and a thorough characterization of the product are recommended to establish a robust and reproducible synthetic protocol for research and development purposes.

References

An In-Depth Technical Guide to the Formation of 2-(5-Amino-2H-tetrazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the synthetic pathway, discusses the crucial aspect of regioselectivity, and provides a detailed, though generalized, experimental protocol based on established chemical principles.

Introduction

This compound is a disubstituted tetrazole derivative of significant interest in medicinal chemistry. The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a primary alcohol function provides a handle for further chemical modifications, making it a versatile building block in drug discovery and development. The synthesis of this compound primarily involves the alkylation of 5-aminotetrazole. A critical challenge in this synthesis is controlling the regioselectivity of the alkylation reaction, as 5-aminotetrazole possesses multiple nucleophilic nitrogen atoms, leading to the potential for isomeric product formation. This guide will delve into the mechanism that favors the desired N-2 alkylation.

Reaction Mechanism

The formation of this compound is achieved through the N-alkylation of 5-aminotetrazole with a suitable two-carbon electrophile, typically 2-chloroethanol or ethylene oxide. The reaction proceeds via a nucleophilic substitution mechanism.

Tautomerism and Nucleophilicity of 5-Aminotetrazole

5-Aminotetrazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. In basic media, the tetrazole ring is deprotonated, forming an ambidentate anion with nucleophilic centers at the N-1 and N-2 positions of the tetrazole ring, as well as the exocyclic amino group. The alkylation can potentially occur at any of these sites. However, alkylation on the ring nitrogens is generally favored over the exocyclic amino group.

Regioselectivity of Alkylation

The key to selectively synthesizing the this compound isomer lies in controlling the regioselectivity of the alkylation reaction. The ratio of N-1 to N-2 alkylated products is influenced by several factors, including:

-

Solvent: The polarity and proticity of the solvent can influence the tautomeric equilibrium and the solvation of the anionic intermediate, thereby affecting the relative nucleophilicity of the N-1 and N-2 positions.

-

Base: The choice of base used for the deprotonation of 5-aminotetrazole can impact the counter-ion and its association with the tetrazolate anion, which in turn can influence the site of alkylation.

-

Nature of the Alkylating Agent: While 2-chloroethanol is a common reagent, the use of other electrophiles like ethylene oxide might alter the regioselectivity.

-

Temperature: Reaction temperature can also play a role in the product distribution, with one isomer potentially being thermodynamically more stable than the other.

Generally, the N-2 substituted isomer is often the thermodynamically more stable product, and reaction conditions can be optimized to favor its formation.

A proposed logical workflow for the synthesis and characterization is as follows:

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory settings and available reagents.

Materials:

-

5-Aminotetrazole

-

2-Chloroethanol

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-aminotetrazole in ethanol.

-

Deprotonation: Add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution and stir until the 5-aminotetrazole has completely dissolved and formed the sodium salt.

-

Alkylation: To the resulting solution, add 2-chloroethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Data Presentation

| Parameter | Expected Data | Purpose |

| Yield (%) | To be determined | Measures the efficiency of the reaction. |

| Melting Point (°C) | To be determined | A physical constant for purity assessment. |

| ¹H NMR | Chemical shifts (δ, ppm) and coupling constants (J, Hz) for the ethanol and amino protons. | Confirms the presence of the 2-hydroxyethyl group and the amino group, and helps to distinguish between isomers. |

| ¹³C NMR | Chemical shifts (δ, ppm) for the tetrazole carbon and the two carbons of the ethanol substituent. | Confirms the carbon skeleton and is crucial for distinguishing between the N-1 and N-2 isomers. The chemical shift of the tetrazole carbon is particularly informative for this purpose. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product (C₃H₇N₅O, MW: 129.12). | Confirms the molecular weight of the synthesized compound. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H, O-H, C-H, and C=N vibrations. | Provides information about the functional groups present in the molecule. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and relationships in the synthesis of this compound.

Conclusion

The synthesis of this compound presents a valuable route to a versatile building block for pharmaceutical research. The primary challenge lies in the regioselective alkylation of 5-aminotetrazole. By carefully selecting reaction conditions such as the solvent, base, and temperature, the formation of the desired N-2 isomer can be favored. This guide provides a foundational understanding of the reaction mechanism and a general experimental framework. Researchers are encouraged to perform optimization studies to achieve the best possible yield and purity for their specific applications. The characterization techniques outlined are essential for confirming the identity and purity of the final product and for distinguishing it from its N-1 isomer.

Solubility of 2-(5-Amino-2H-tetrazol-2-yl)ethanol in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive review of scientific literature, patent databases, and chemical data repositories, no specific quantitative data on the solubility of 2-(5-Amino-2H-tetrazol-2-yl)ethanol in organic solvents could be located. This guide, therefore, provides a detailed, generalized experimental protocol for the determination of solubility that can be applied to this and other similar organic compounds. The methodologies presented are based on established practices for solubility assessment in pharmaceutical and chemical research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the tetrazole ring, a known bioisostere for carboxylic acids, and a primary alcohol functional group. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide outlines a standard experimental procedure for determining the equilibrium solubility of a solid organic compound in an organic solvent.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

Solute: this compound (analytical grade)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO)) (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Oven for gravimetric analysis (optional)

-

Evaporating dish (for gravimetric analysis)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[2][3]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.

-

-

Concentration Analysis: The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the filtered sample into the HPLC system and determine its concentration by interpolating its peak area from the calibration curve.

-

-

UV-Vis Spectroscopy:

-

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent does not interfere.

-

Similar to HPLC, prepare a calibration curve using standard solutions of known concentrations.

-

Measure the absorbance of the filtered sample and determine its concentration from the calibration curve.

-

-

Gravimetric Method: [4][5][6][7]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the dried residue is obtained.

-

The weight of the residue corresponds to the amount of solute dissolved in the known volume of the solvent.

-

-

Data Presentation

The quantitative solubility data should be summarized in a table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a solid in an organic solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Thermal Stability of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds with significant applications in pharmaceuticals, as gas-generating agents, and as energetic materials.[1][2] The thermal stability of these compounds is a critical parameter influencing their synthesis, storage, handling, and application. This technical guide focuses on the thermal stability of 2-(5-Amino-2H-tetrazol-2-yl)ethanol, providing insights into its expected decomposition behavior through the lens of its parent compound, 5-aminotetrazole, and other substituted tetrazoles.

The thermal decomposition of aminotetrazoles has been investigated using various techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide quantitative data on mass loss and heat flow as a function of temperature.[3][4]

Expected Thermal Properties of this compound

Based on the analysis of 5-aminotetrazole and its derivatives, the thermal decomposition of this compound is expected to be an exothermic process occurring at elevated temperatures. The presence of the ethanol substituent on the tetrazole ring may influence the onset of decomposition compared to the parent 5-aminotetrazole. A flash point of 190.5°C has been reported for 2-(5-aminotetrazol-2-yl)ethanol, suggesting that thermal decomposition will occur at a higher temperature.[5] For comparison, the thermal decomposition of 5-aminotetrazole is reported to begin near 200°C.[6][7]

Quantitative Data Summary

The following table summarizes typical thermal decomposition data for 5-aminotetrazole, which serves as a reference for estimating the thermal stability of its derivatives.

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Method | Reference |

| 5-Aminotetrazole | ~200 | Varies with heating rate | >95 | TGA/DSC | [6][7] |

Experimental Protocols for Thermal Analysis

The following sections detail the standard methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on energetic materials like tetrazole derivatives.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of a material upon heating.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.[8][9][10]

-

Sample Preparation: Accurately weigh 1-5 mg of the sample into an appropriate crucible (e.g., alumina). For energetic materials, smaller sample sizes are recommended to ensure safety.[8]

-

Experimental Parameters:

-

Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to prevent oxidative side reactions. A flow rate of 20-50 mL/min is common.[11]

-

Heating Rate: A linear heating rate of 5-20 °C/min is standard. For kinetic studies, multiple heating rates are often employed.[11]

-

Temperature Range: A typical range would be from ambient temperature to 400-600 °C, ensuring complete decomposition is observed.[11]

-

-

Data Analysis: The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The final residual mass is also recorded.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Weigh 1-5 mg of the sample into an aluminum pan. For volatile or energetic samples, hermetically sealed pans with a pinhole may be used to allow for the release of gaseous products while maintaining pressure.[11] A reference pan, typically empty, is also prepared.[12]

-

Experimental Parameters:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used with a flow rate of 20-50 mL/min.

-

Heating Rate: Similar to TGA, a linear heating rate of 5-20 °C/min is common.[13]

-

Temperature Range: The temperature range should encompass the expected decomposition region.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Exothermic events, such as decomposition, are observed as peaks. The onset temperature, peak temperature, and enthalpy of decomposition (area under the peak) are determined from the curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability assessment of a tetrazole derivative.

Caption: Experimental workflow for thermal stability analysis.

Conclusion

While specific experimental data for this compound is currently limited, a robust understanding of its thermal stability can be inferred from the extensive research on 5-aminotetrazole and its derivatives. The methodologies of TGA and DSC are central to characterizing the decomposition behavior of these energetic materials. The provided experimental protocols and workflow offer a solid foundation for researchers and drug development professionals to assess the thermal stability of this and other novel tetrazole compounds, ensuring safe handling and optimal application. It is imperative that any experimental investigation begins with small sample sizes and appropriate safety precautions due to the potentially energetic nature of these materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 5. 2H-Tetrazole-2-ethanol,5-amino- | CAS#:15284-30-7 | Chemsrc [chemsrc.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. epfl.ch [epfl.ch]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. etamu.edu [etamu.edu]

- 11. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

- 12. web.williams.edu [web.williams.edu]

- 13. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

Methodological & Application

Application Notes and Protocols: The Utility of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(5-Amino-2H-tetrazol-2-yl)ethanol and its structural analogs as versatile building blocks in medicinal chemistry. The tetrazole moiety is a well-recognized bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.[1][2][3] The ethanol side chain provides a convenient handle for further chemical modifications, making these compounds valuable starting materials for the synthesis of a diverse range of biologically active molecules.

While direct applications of this compound are not extensively documented in publicly available literature, its core structure is represented in numerous patented and marketed drugs. A prominent example is the antiepileptic drug Cenobamate, which features a 2-(tetrazol-2-yl)ethanol backbone.[4] This document will focus on the synthesis and application of a key intermediate analogous to the title compound, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, in the development of Cenobamate, alongside a broader look at the therapeutic potential of tetrazole derivatives.

I. Application: Key Intermediate in the Synthesis of Cenobamate

Background: Cenobamate is an FDA-approved antiepileptic drug for the treatment of partial-onset seizures in adults.[4] Its mechanism of action involves a dual, complementary approach: blocking the persistent sodium current to inhibit repetitive neuronal firing and acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, which enhances inhibitory neurotransmission.[4] The synthesis of Cenobamate relies on the key chiral intermediate, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol.

General Workflow for Cenobamate Synthesis:

Caption: Synthetic workflow for Cenobamate highlighting the key tetrazole ethanol intermediate.

II. Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

This protocol is a composite of methods described in patent literature and may require optimization.[5][6]

Materials:

-

1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone

-

Recombinant alcohol dehydrogenase (ADH) or a suitable chiral reducing agent (e.g., (-)-B-chlorodiisopinocampheylborane)

-

Isopropanol (as a co-solvent and hydrogen source for some reductions)

-

Buffer solution (if using enzymatic reduction)

-

Ethyl acetate

-

Brine solution (10% w/v)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Enzymatic Asymmetric Reduction:

-

To a buffered solution containing 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, add a recombinant oxidoreductase enzyme.[4]

-

Maintain the reaction at room temperature for approximately 48 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, extract the mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with 10% brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure alcohol with high enantiomeric excess (>99% ee).[5]

-

Protocol 2: Synthesis of Cenobamate from the Key Intermediate

Materials:

-

(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

-

Tetrahydrofuran (THF), anhydrous

-

Chlorosulfonyl isocyanate or 1,1'-carbonyldiimidazole (CDI) and ammonium hydroxide

-

Heptane

-

Isopropanol

Procedure:

-

Carbamoylation:

-

Dissolve (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol in anhydrous THF under a nitrogen atmosphere and cool to -20°C.[5]

-

Slowly add a solution of chlorosulfonyl isocyanate in THF.[4] Alternatively, react with CDI followed by the addition of ammonium hydroxide.[6]

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Quench the reaction with water.

-

Extract the product into ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Crystallization and Purification:

-

Dissolve the crude product in isopropanol and add heptane to induce crystallization.

-

Filter the precipitate, wash with a mixture of isopropanol and heptane, and dry under vacuum to yield Cenobamate.

-

III. Broader Applications of Tetrazole Derivatives in Medicinal Chemistry

The 2-(tetrazol-2-yl)ethanol scaffold is a versatile platform for generating a wide array of therapeutic agents. By modifying the substituents on the tetrazole ring and the ethanol moiety, researchers have developed compounds with diverse biological activities. The table below summarizes some of the therapeutic applications of 2,5-disubstituted tetrazole derivatives.

| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reported Activity (Exemplary) |

| Infectious Diseases | DNA gyrase and 3-oxoacyl-ACP reductase | Substituted phenyl-tetrazole derivatives | Antibacterial and anti-tubercular activity with MIC values as low as 1.6 µg/mL against M. tuberculosis.[7] |

| Hypertension | Angiotensin II receptor antagonists | Biphenyl-tetrazole derivatives (Valsartan analogs) | Significant blood pressure-lowering effects in in-vivo models.[8][9] |

| Virology | Inhibition of viral replication | Adamantyl-substituted tetrazoles | Moderate inhibitory activity against influenza A (H1N1) virus. |

| Antibiotics | Beta-lactamase inhibition | 2-(5-Mercaptotetrazole-1-yl)ethanol derivatives | Used in the synthesis of beta-lactam antibiotics like Flomoxef.[10] |

IV. Signaling Pathway

Mechanism of Action of Cenobamate:

Caption: Dual mechanism of action of Cenobamate on neuronal excitability.

These notes underscore the significance of this compound and its analogs as important synthons in medicinal chemistry. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The introduction of Cenobamate (SQ 109)_Chemicalbook [chemicalbook.com]

- 5. WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

Application Notes and Protocols for 2-(5-Amino-2H-tetrazol-2-yl)ethanol in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Amino-2H-tetrazol-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a bioisosteric replacement for a carboxylic acid functional group. The tetrazole ring offers several advantages over a carboxylic acid, including enhanced metabolic stability, increased lipophilicity which can improve membrane permeability, and a similar pKa, allowing it to maintain key interactions with biological targets. These properties make it an attractive moiety for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

This document provides detailed application notes on the use of this compound in the development of pharmaceuticals, with a focus on its role in angiotensin II receptor blockers (ARBs) and as a scaffold for potential anticancer agents. It also includes detailed experimental protocols for its synthesis and its incorporation into a representative pharmaceutical scaffold.

Key Applications in Drug Discovery

The versatility of the tetrazole ring has led to its incorporation in a wide range of therapeutic agents. Derivatives of this compound are of particular interest in the following areas:

-

Antihypertensive Agents: The tetrazole moiety is a cornerstone of the "sartan" class of angiotensin II receptor blockers (ARBs).[1] By mimicking the carboxylate of the natural ligand, the tetrazole ring effectively blocks the AT1 receptor, leading to vasodilation and a reduction in blood pressure. The ethanol substituent on the tetrazole can be a key point for further molecular elaboration to enhance binding affinity and pharmacokinetic properties.

-

Anticancer Agents: Numerous tetrazole derivatives have been investigated for their anticancer properties.[2] They have been shown to act through various mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the disruption of signaling pathways involved in cell proliferation and angiogenesis. The this compound scaffold provides a platform for the synthesis of diverse libraries of compounds to be screened for anticancer activity.

-

Antifungal and Antibacterial Agents: The tetrazole nucleus is present in several antimicrobial drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a suitable pharmacophore for targeting microbial enzymes. Research has shown that 2,5-disubstituted tetrazoles can exhibit significant antifungal activity.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 5-aminotetrazole with 2-chloroethanol. This reaction typically yields a mixture of the N1 and N2 isomers. The desired N2 isomer, this compound, is generally the major product and can be separated from the N1 isomer by chromatography.

Materials:

-

5-Aminotetrazole

-

2-Chloroethanol

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-aminotetrazole (1.0 eq) in acetone, add potassium carbonate (1.2 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloroethanol (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the solid and evaporate the solvent under reduced pressure.

-

The residue will contain a mixture of N1 and N2 isomers. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the desired this compound (N2 isomer).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Outcome: The N-alkylation of 5-aminotetrazole is known to produce a mixture of N1 and N2 isomers. The ratio of these isomers can be influenced by the reaction conditions. The 2,5-disubstituted tetrazole (N2 isomer) is often the thermodynamically more stable product and is typically obtained in a higher yield compared to the 1,5-disubstituted isomer.[4]

Protocol 2: Incorporation of this compound into a Biphenyl Scaffold (Representative of ARB Synthesis)

This protocol outlines a representative procedure for coupling this compound to a biphenyl scaffold, a key step in the synthesis of many angiotensin II receptor blockers.

Materials:

-

This compound

-

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biphenyl-tetrazole coupled product.

Data Presentation

The following tables summarize representative quantitative data for tetrazole derivatives in two key therapeutic areas.

Table 1: In Vitro Anticancer Activity of Representative 2,5-Disubstituted Tetrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Derivative (MM130) | HCT 116 (Colon) | 0.39 - 0.6 | [7] |

| PC-3 (Prostate) | 0.17 - 0.36 | [7] | |

| BxPC-3 (Pancreatic) | 0.13 - 0.26 | [7] | |

| 1,2,3-Triazole Linked Tetrahydrocurcumin Derivative (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [8] |

| A549 (Lung) | 45.16 ± 0.92 | [8] | |

| o-vanillin Schiff base of 5-aminotetrazole (OVASB) | Brine Shrimp Lethality Assay (LC₅₀ µg/mL) | 0.23 | [9] |

Table 2: In Vitro Angiotensin II Receptor (AT₁) Binding Affinity of Tetrazole-Containing Antagonists

| Compound | AT₁ Receptor Binding IC₅₀ (nM) | Reference |

| Losartan | ~10-20 | [5] |

| Irbesartan | ~1-2 | [5] |

| Valsartan | ~3-10 | [1] |

| Candesartan | ~0.3-1 | [1] |

| Benzimidazole Derivative with 5-oxo-1,2,4-oxadiazole (TAK-536) | 10⁻⁶ - 10⁻⁷ M | [10] |

Visualizations

Signaling Pathway of Angiotensin II Receptor Blockers

Caption: Angiotensin II Receptor Blocker (ARB) Signaling Pathway.

Experimental Workflow for Synthesis and Evaluation

Caption: Synthetic and evaluative workflow for novel tetrazole-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tdcommons.org [tdcommons.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Applications of 2-(5-Amino-2H-tetrazol-2-yl)ethanol in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole-containing compounds are a significant class of heterocycles in medicinal chemistry, valued for their unique physicochemical properties that allow them to serve as bioisosteres for carboxylic acids and other functional groups. The tetrazole ring is a key component in several marketed drugs. The compound 2-(5-Amino-2H-tetrazol-2-yl)ethanol is a small, functionalized tetrazole derivative that holds potential as a versatile scaffold and building block in the discovery of novel therapeutic agents. Its structural features, including the 2,5-disubstitution pattern, the primary amino group, and the hydroxyl group, offer multiple points for chemical modification to explore a wide range of biological targets. While direct studies on the biological activities of this compound are limited, the extensive research on analogous structures suggests its potential in various therapeutic areas.

This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of structurally related tetrazole derivatives. It also includes generalized experimental protocols for screening this compound and its derivatives for various biological activities.

Potential Therapeutic Applications